4-Bromo-1-cyclopropoxy-2-methoxybenzene
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Overview
Description
4-Bromo-1-cyclopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropoxy-2-methoxybenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropoxy-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-cyclopropoxy-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropoxy-2-methoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring before being substituted by a nucleophile . The cyclopropoxy and methoxy groups can influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyloxy-2-methoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-6-7(11)2-5-9(10)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
QVYMPDZLQZTPJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OC2CC2 |
Origin of Product |
United States |
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